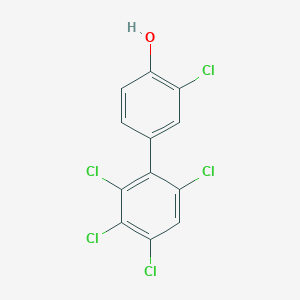

2',3,3',4',6'-Pentachloro-4-biphenylol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2',3,3',4',6'-Pentachloro-4-biphenylol, also known as this compound, is a useful research compound. Its molecular formula is C12H5Cl5O and its molecular weight is 342.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Monitoring

Biomarker for PCB Contamination

PCBP serves as a biomarker for assessing polychlorinated biphenyl (PCB) contamination in environmental samples. Its presence can indicate the degradation of more complex PCB mixtures in ecosystems. Studies have shown that monitoring PCBP levels can provide insights into historical pollution events and current environmental health .

Aquatic Toxicity Assessment

Research indicates that PCBP exhibits acute aquatic toxicity, which is a critical factor in evaluating the ecological impact of industrial discharges. Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of PCBs, including PCBP, aiding regulatory agencies in prioritizing substances for environmental risk assessments .

Toxicological Studies

Endocrine Disruption Potential

PCBP has been studied for its potential to disrupt endocrine functions in wildlife and humans. It selectively binds to transthyretin in blood, influencing thyroid hormone transport and potentially contributing to neurodevelopmental issues. In vitro studies have demonstrated that PCBP can induce estrogenic responses, raising concerns about its role as an endocrine disruptor .

Amyloidogenesis Inhibition

Recent studies suggest that hydroxylated polychlorinated biphenyls, including PCBP, inhibit amyloidogenesis, which is relevant for understanding neurodegenerative diseases such as Alzheimer's. This property may offer insights into therapeutic strategies for managing amyloid-related pathologies .

Medicinal Chemistry

Drug Development Insights

The structural characteristics of PCBP have made it a subject of interest in medicinal chemistry for developing new pharmaceuticals targeting endocrine-related disorders. Its ability to interact with biological receptors provides a basis for designing compounds with improved efficacy and safety profiles .

Case Studies

Regulatory Implications

Given the potential health risks associated with PCBP exposure, regulatory frameworks are evolving to include stringent monitoring and assessment protocols. The U.S. Environmental Protection Agency (EPA) has initiated programs to evaluate the risks posed by such compounds through comprehensive QSAR modeling and high-throughput screening methods .

Propiedades

Número CAS |

192190-10-6 |

|---|---|

Fórmula molecular |

C12H5Cl5O |

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

InChI |

InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-7(14)4-8(15)11(16)12(10)17/h1-4,18H |

Clave InChI |

QLPPOBFMEBKBOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

SMILES canónico |

C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)O |

Key on ui other cas no. |

192190-10-6 |

Sinónimos |

2-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.